(1S,3R)-3-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
“Cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid” is a synthetic compound . It is a chiral compound and contains a mixture of enantiomers . The compound has a CAS Number of 735269-80-4 .
Molecular Structure Analysis
The molecular structure of “cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid” is represented by the InChI code:1S/C14H15FO3/c15-12-6-2-4-10(8-12)13(16)9-3-1-5-11(7-9)14(17)18/h2,4,6,8-9,11H,1,3,5,7H2,(H,17,18)/t9-,11+/m0/s1
. The compound consists of 33 atoms in total, including 15 Hydrogen atoms, 14 Carbon atoms, 3 Oxygen atoms, and 1 Fluorine atom .
Scientific Research Applications
Synthesis and Structural Studies
Cyclohexane derivatives, including those related to cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, are often studied for their unique structural properties and potential in synthesizing new chemical entities. For instance, research on the preparation of cyclohexane derivatives from t-butylbenzoic acids highlighted the versatility of these compounds in organic synthesis and their structural characterization through mass spectrometry and other analytical techniques (Bekkum et al., 2010). Such studies provide foundational knowledge that can be applied to the synthesis and analysis of compounds like cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.
Analytical Method Development
Cyclohexane derivatives are also central to developing analytical methods for detecting various metabolites, particularly those related to environmental exposure and toxicology. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry have been employed to measure urinary metabolites of synthetic pyrethroid insecticides, demonstrating the role of cyclohexane derivatives in environmental health research (Baker et al., 2004).
Mechanistic Insights
Research on cyclohexane derivatives also contributes to understanding chemical reaction mechanisms, particularly in the context of photochemistry and catalysis. The study of the photo-induced addition of acetic acid to cyclohexene derivatives, for example, provides insights into the stereochemical outcomes of such reactions and their underlying mechanisms (Leong et al., 1973). This knowledge is valuable for designing and predicting the outcomes of reactions involving similar compounds.
Safety and Hazards
Properties
IUPAC Name |
(1S,3R)-3-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-6-2-4-10(8-12)13(16)9-3-1-5-11(7-9)14(17)18/h2,4,6,8-9,11H,1,3,5,7H2,(H,17,18)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKPOLGRCJWABX-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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